potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2803861-39-2
VCID: VC20459500
InChI: InChI=1S/C12H15N3O4.K/c1-12(2,3)19-11(18)15-5-7-4-13-9(10(16)17)14-8(7)6-15;/h4H,5-6H2,1-3H3,(H,16,17);/q;+1/p-1
SMILES:
Molecular Formula: C12H14KN3O4
Molecular Weight: 303.36 g/mol

potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate

CAS No.: 2803861-39-2

VCID: VC20459500

Molecular Formula: C12H14KN3O4

Molecular Weight: 303.36 g/mol

* For research use only. Not for human or veterinary use.

potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate - 2803861-39-2

Description

Potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate is a complex organic compound that belongs to the pyrrolopyrimidine class of heterocycles. These compounds are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications in drug discovery.

Biological Activities and Potential Applications

Pyrrolopyrimidine derivatives, including those with similar structures to potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate, have been explored for various biological activities:

  • Anticancer Activity: Pyrrolopyrimidines have shown promise as inhibitors of kinases involved in cancer cell proliferation, such as RET kinase .

  • Antibacterial Activity: Some pyrrolopyrimidine derivatives have demonstrated antibacterial properties, although the effectiveness can vary .

  • Drug Discovery: The versatility of pyrrolopyrimidine scaffolds makes them attractive for developing new drugs with improved pharmacokinetic profiles.

Research Findings and Data

While specific data on potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate is limited, related compounds have shown significant biological activities. For instance, pyrrolopyrimidine derivatives have been effective in inhibiting RET kinase, which is involved in certain types of cancer .

Compound TypeBiological ActivityReference
PyrrolopyrimidinesRET kinase inhibition
PyrrolopyrimidinesAntibacterial activity
PyrazolopyrimidinesAnticancer activity

Future Directions

Future research should focus on synthesizing and characterizing potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate, as well as exploring its biological activities through in vitro and in vivo studies. This could involve assessing its efficacy as a kinase inhibitor or its potential antibacterial properties. Additionally, modifying the compound's structure to enhance its pharmacokinetic profile could lead to the development of novel therapeutic agents.

CAS No. 2803861-39-2
Product Name potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Molecular Formula C12H14KN3O4
Molecular Weight 303.36 g/mol
IUPAC Name potassium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C12H15N3O4.K/c1-12(2,3)19-11(18)15-5-7-4-13-9(10(16)17)14-8(7)6-15;/h4H,5-6H2,1-3H3,(H,16,17);/q;+1/p-1
Standard InChIKey XVJRTMDIBMBUEY-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C(=O)[O-].[K+]
PubChem Compound 165670312
Last Modified Aug 15 2024

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